2-Chloro-6-(4-ethylpiperazin-1-yl)pyridine-4-carbonitrile

Description

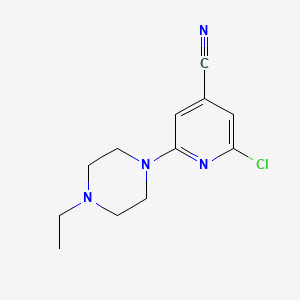

2-Chloro-6-(4-ethylpiperazin-1-yl)pyridine-4-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2, a cyano group at position 4, and a 4-ethylpiperazine moiety at position 4. This structure combines electron-withdrawing groups (chlorine, cyano) with a flexible piperazine ring, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

2-chloro-6-(4-ethylpiperazin-1-yl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN4/c1-2-16-3-5-17(6-4-16)12-8-10(9-14)7-11(13)15-12/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRRKROMCBPHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=CC(=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-ethylpiperazin-1-yl)pyridine-4-carbonitrile typically involves the reaction of 2-chloro-4-cyanopyridine with 4-ethylpiperazine under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-ethylpiperazin-1-yl)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization: The presence of the piperazine ring allows for cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce a pyridine N-oxide .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of pyridine compounds, including 2-chloro-6-(4-ethylpiperazin-1-yl)pyridine-4-carbonitrile, exhibit inhibitory effects on various protein kinases, which are crucial in cancer progression. These compounds can potentially serve as leads for the development of targeted cancer therapies .

- Neuropharmacology : The compound's piperazine moiety suggests possible interactions with neurotransmitter receptors, making it a candidate for studying treatments for neurological disorders such as anxiety and depression.

2. Drug Development

- Lead Compound in Drug Design : The structural features of this compound allow it to be optimized for higher potency and selectivity against specific biological targets. It serves as a scaffold for synthesizing new analogs with enhanced pharmacological profiles .

- Formulation Studies : Investigations into the solubility and stability of this compound can lead to improved formulations for oral or injectable drugs.

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Properties

A study published in a leading pharmacological journal demonstrated that a series of pyridine derivatives, including this compound, were effective against various cancer cell lines. The mechanism involved the inhibition of specific kinases associated with tumor growth, showcasing the compound's potential as an anticancer agent .

Case Study 2: Neuropharmacological Effects

Research conducted on the neuropharmacological properties of similar piperazine-containing compounds revealed their ability to modulate serotonin receptors. This indicates that this compound could be investigated further for its effects on mood disorders and related conditions .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-ethylpiperazin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance the binding affinity of the compound to its target, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural analogs differ in the substituents on the pyridine ring or the nitrogen-containing heterocycle. Below is a comparative analysis:

*Calculated based on structural data from evidence.

Physicochemical Properties

- Lipophilicity : The ethyl group in this compound increases logP compared to analogs with smaller substituents (e.g., methyl or hydrogen) .

- Basicity : Piperazine derivatives (pKa ~8–9) are more basic than piperidine analogs (pKa ~11), affecting protonation states under physiological conditions .

- Solubility : Electron-withdrawing groups (e.g., CF₃) reduce solubility in aqueous media, whereas polar piperazine improves it .

Research Findings and Trends

Biological Activity : Ethylpiperazine analogs show improved blood-brain barrier penetration in CNS-targeted drugs compared to methylpiperazine derivatives .

Crystallography: Piperazine-substituted pyridines often form stable monoclinic crystals (e.g., P2₁/c space group), aiding in structure-activity relationship (SAR) studies .

Thermal Stability : Trifluoromethyl analogs degrade at higher temperatures (>200°C) due to strong C-F bonds, whereas ethylpiperazine derivatives decompose near 150°C .

Biological Activity

2-Chloro-6-(4-ethylpiperazin-1-yl)pyridine-4-carbonitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and a carbonitrile group, along with an ethylpiperazine moiety. Its chemical structure can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit various protein kinases, which are critical in cell signaling pathways related to cancer progression and other diseases .

- Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits antiproliferative activity against multiple cancer cell lines, suggesting its potential as an anticancer agent. For example, compounds with similar structures have shown IC50 values in the low micromolar range against prostate and breast cancer cells .

Case Studies

- Anticancer Activity : A study evaluating various pyridine derivatives, including this compound, found that it effectively inhibited the growth of several cancer cell lines. The compound demonstrated an IC50 value of approximately 5 μM against MCF-7 breast cancer cells, indicating significant potency .

- VEGFR Inhibition : Research into vascular endothelial growth factor receptor (VEGFR) inhibitors highlighted that similar compounds could reduce VEGFR activity significantly in vitro. The inhibition of VEGFR is critical for antiangiogenic therapies in cancer treatment .

- Selectivity and Toxicity : Comparative studies have shown that while this compound exhibits potent activity against tumor cells, it maintains a favorable selectivity profile over normal cells. This selectivity is essential for minimizing side effects in therapeutic applications .

Data Summary

| Biological Activity | IC50 Value (μM) | Cell Line |

|---|---|---|

| Antiproliferative | 5 | MCF-7 (Breast Cancer) |

| VEGFR Inhibition | 0.56 | MCF-7 |

| Selectivity (Normal Cells) | >20 | Human Skin Fibroblasts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.